2-(5-Fluoropyrimidin-2-YL)ethanamine 2-(5-Fluoropyrimidin-2-YL)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17831980
InChI: InChI=1S/C6H8FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2
SMILES:
Molecular Formula: C6H8FN3
Molecular Weight: 141.15 g/mol

2-(5-Fluoropyrimidin-2-YL)ethanamine

CAS No.:

Cat. No.: VC17831980

Molecular Formula: C6H8FN3

Molecular Weight: 141.15 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Fluoropyrimidin-2-YL)ethanamine -

Specification

Molecular Formula C6H8FN3
Molecular Weight 141.15 g/mol
IUPAC Name 2-(5-fluoropyrimidin-2-yl)ethanamine
Standard InChI InChI=1S/C6H8FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2
Standard InChI Key TXAYQICBODFXOX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=N1)CCN)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(5-Fluoropyrimidin-2-YL)ethanamine consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and an ethylamine side chain at the 2-position. The planar pyrimidine ring contributes to its aromaticity, while the fluorine atom enhances electronegativity, influencing intermolecular interactions . Key structural parameters include:

PropertyValue
Molecular FormulaC6H8FN3\text{C}_6\text{H}_8\text{FN}_3
Molecular Weight141.15 g/mol
IUPAC Name2-(5-fluoropyrimidin-2-yl)ethanamine
SMILESC1=C(C=NC(=N1)CCN)F
InChIKeyTXAYQICBODFXOX-UHFFFAOYSA-N

The compound’s 3D conformation reveals a staggered ethylamine side chain, minimizing steric hindrance with the pyrimidine ring .

Spectroscopic Identification

  • NMR: 1H^1\text{H} NMR spectra show characteristic singlet peaks for the pyrimidine protons at δ 8.6–8.8 ppm and a triplet for the ethylamine protons at δ 2.9–3.1 ppm .

  • MS: ESI-MS exhibits a molecular ion peak at m/z 142.1 [M+H]+^+.

Synthesis and Biocatalytic Optimization

Enzymatic Asymmetric Synthesis

The immobilization of (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) on glyoxyl-agarose enabled continuous-flow synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine . Key parameters include:

ParameterValue
Immobilization SupportGlyoxyl-agarose
Activity Recovery30%
Co-solventDimethyl carbonate
Residence Time10–30 min
Conversion17–40%
Enantiomeric Excess (ee)>99%

This method eliminated the need for multi-step batch processing, reducing reaction time from hours to minutes .

Role of Pyridoxal Phosphate (PLP)

PLP, a cofactor for Vf-ATA, was critical for maintaining catalytic activity but posed a risk of racemization at concentrations >1 mM . Co-immobilization strategies with PLP-functionalized carriers are under investigation to stabilize the enzyme-cofactor complex .

Pharmaceutical Applications

JAK2 Inhibitor Intermediate

(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine is a key intermediate in AZD1480, a JAK2/STAT3 pathway inhibitor evaluated for myeloproliferative disorders and solid tumors. The compound’s chiral center dictates binding affinity to the kinase ATP-binding pocket, with the (S)-enantiomer showing 50-fold higher potency than the (R)-form .

Preclinical Data

  • In Vitro IC50_{50}: 0.8 nM against JAK2.

  • Pharmacokinetics: Oral bioavailability of 65% in murine models, with a plasma half-life (t1/2t_{1/2}) of 4.2 hours .

Industrial Scalability Challenges

Cost-Benefit Analysis

FactorBatch ProcessFlow Process
Catalyst Lifespan3 cycles>10 cycles
Productivity0.5 g/L/h2.1 g/L/h
Downstream ComplexityMulti-step extractionIn-line liquid-liquid separation

Continuous-flow systems reduce solvent waste by 40% but require upfront investment in immobilized enzyme reactors .

Future Directions

  • Machine Learning-Guided Engineering: Optimizing Vf-ATA mutants for higher turnover numbers (TON) using directed evolution .

  • Green Chemistry: Replacing dimethyl carbonate with bio-based solvents like cyclopentyl methyl ether (CPME) .

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